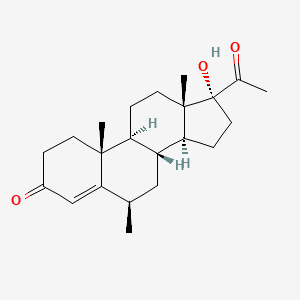
6beta-Medroxyprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is specifically a derivative of 17α-hydroxyprogesterone with a methyl group at the C6α position . This compound is closely related to medroxyprogesterone acetate, which is widely used in medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Medroxyprogesterone involves the methylation of 17α-hydroxyprogesterone at the C6α position. This process typically requires the use of methylating agents under controlled conditions to ensure the selective addition of the methyl group.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves multiple steps, including the purification of intermediates and the final product to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: 6beta-Medroxyprogesterone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound ketone, while reduction can produce this compound alcohol .
Wissenschaftliche Forschungsanwendungen
6beta-Medroxyprogesterone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and contraceptives.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in analytical chemistry .
Wirkmechanismus
The mechanism of action of 6beta-Medroxyprogesterone involves its interaction with progesterone receptors in target tissues. It transforms a proliferative endometrium into a secretory endometrium, reducing the incidence of endometrial hyperplasia and the risk of adenocarcinoma when administered with conjugated estrogens . Additionally, it inhibits the secretion of pituitary gonadotropins, preventing follicular maturation and ovulation .
Vergleich Mit ähnlichen Verbindungen
Medroxyprogesterone acetate: A widely used progestin in hormone therapy and contraceptives.
Norethisterone: Another synthetic progestogen used in similar medical applications.
Levonorgestrel: Used in contraceptive devices like intrauterine systems .
Uniqueness: 6beta-Medroxyprogesterone is unique due to its specific methylation at the C6α position, which imparts distinct pharmacological properties compared to other progestogens. This structural modification enhances its stability and potency as a progestogen .
Eigenschaften
Molekularformel |
C22H32O3 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16-,17+,18+,20-,21+,22+/m1/s1 |
InChI-Schlüssel |
FRQMUZJSZHZSGN-RKIXBIESSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |
Kanonische SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


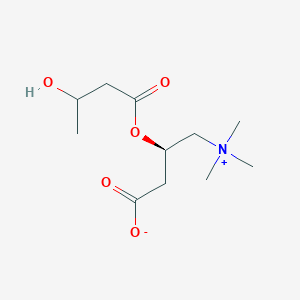
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408098.png)
![7-[(z)-2-(2-Amino-4-thiazolyl)-4-carboxy-2-butenoylamino]-3-cephem-4-carboxylic acid](/img/structure/B13408102.png)
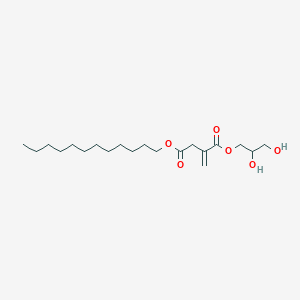
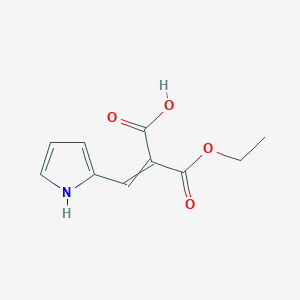
![4-oxo-4-[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]butanoic acid](/img/structure/B13408136.png)
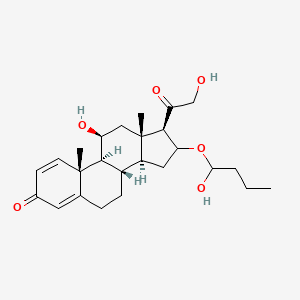
![(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B13408154.png)
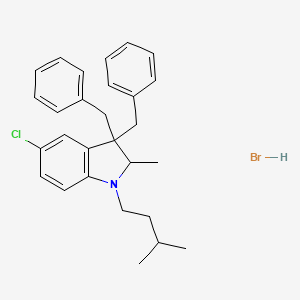
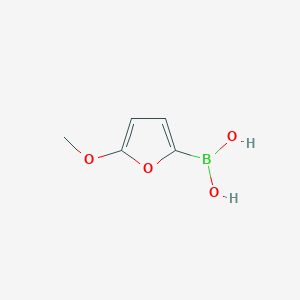
![4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B13408177.png)

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B13408196.png)

